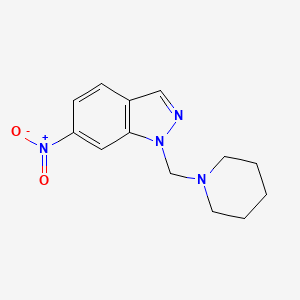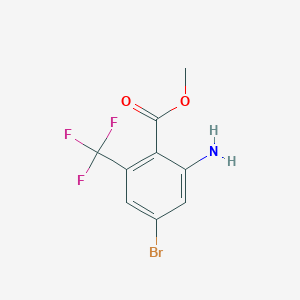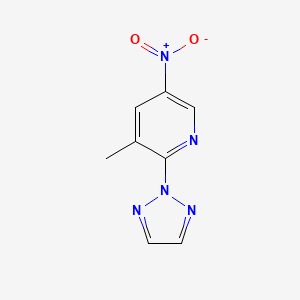
3-Methyl-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group, a nitro group, and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine typically involves the following steps:
Nitration of 3-Methyl-2-pyridine: The starting material, 3-Methyl-2-pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the pyridine ring.
Formation of the Triazole Ring: The nitro-substituted pyridine is then subjected to a cycloaddition reaction with an azide compound to form the 1,2,3-triazole ring. This step often involves the use of copper(I) catalysts under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 3-Methyl-5-amino-2-(2H-1,2,3-triazol-2-yl)pyridine.
Substitution: Various substituted triazole derivatives.
Oxidation: 3-Carboxy-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine.
Applications De Recherche Scientifique
3-Methyl-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-5-nitro-2-(2H-1,2,4-triazol-2-yl)pyridine: Similar structure but with a different triazole ring.
3-Methyl-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine: Similar structure but with a different position of the triazole ring.
3-Methyl-5-nitro-2-(2H-1,2,3-triazol-4-yl)pyridine: Similar structure but with a different substitution pattern on the triazole ring.
Uniqueness
3-Methyl-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine is unique due to the specific positioning of the triazole ring, which can influence its reactivity and interactions with biological targets. The presence of both the nitro and triazole groups provides a versatile platform for further chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C8H7N5O2 |
|---|---|
Poids moléculaire |
205.17 g/mol |
Nom IUPAC |
3-methyl-5-nitro-2-(triazol-2-yl)pyridine |
InChI |
InChI=1S/C8H7N5O2/c1-6-4-7(13(14)15)5-9-8(6)12-10-2-3-11-12/h2-5H,1H3 |
Clé InChI |
XOTQXEAWHVVGPC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1N2N=CC=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



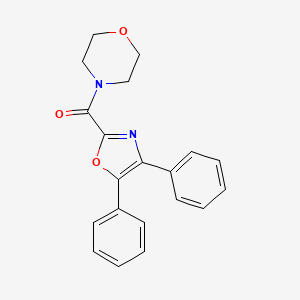
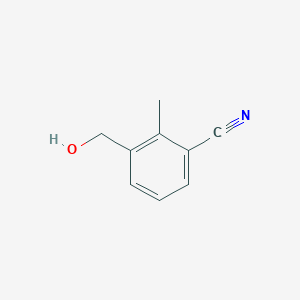
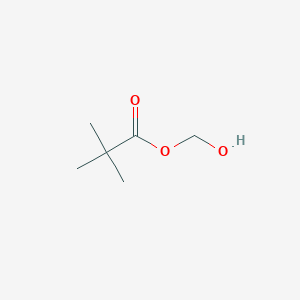
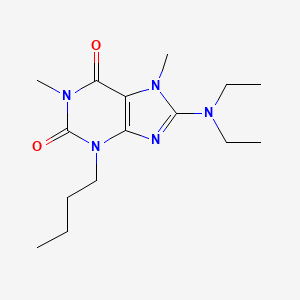
![4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13987987.png)
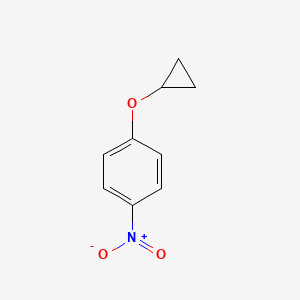
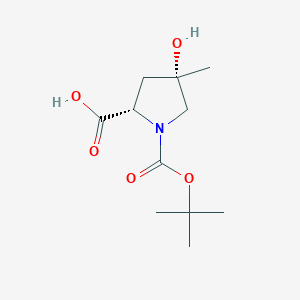

![2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B13988027.png)
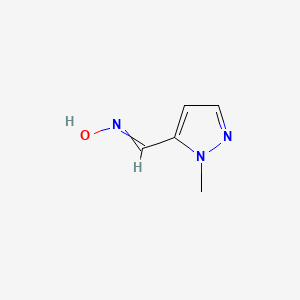
![Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13988044.png)
